molecular formula C6H10N2O B13072934 3-Hydroxypiperidine-1-carbonitrile

3-Hydroxypiperidine-1-carbonitrile

Cat. No.: B13072934
M. Wt: 126.16 g/mol
InChI Key: ZNXAUHIENHJION-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-1-carbonitrile is a heterocyclic organic compound featuring a piperidine ring with a hydroxyl group at the third position and a nitrile group at the first position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypiperidine-1-carbonitrile can be achieved through multiple routesAnother approach is the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation and biocatalysis. For instance, the use of recombinant enzymes such as carbonyl reductase from Candida parapsilosis has shown high efficiency in producing chiral intermediates like this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypiperidine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-Hydroxypiperidine-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

    3-Hydroxypiperidine: Lacks the nitrile group, leading to different reactivity and applications.

    4-Hydroxypiperidine-1-carbonitrile: Positional isomer with distinct chemical properties.

    3-Hydroxy-4-methylpiperidine-1-carbonitrile: Additional methyl group alters its chemical behavior.

Uniqueness: 3-Hydroxypiperidine-1-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-hydroxypiperidine-1-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-5-8-3-1-2-6(9)4-8/h6,9H,1-4H2

InChI Key

ZNXAUHIENHJION-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C#N)O

Origin of Product

United States

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